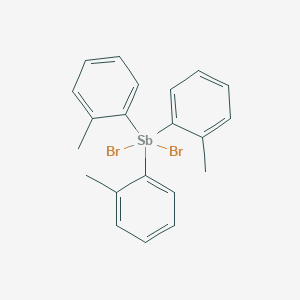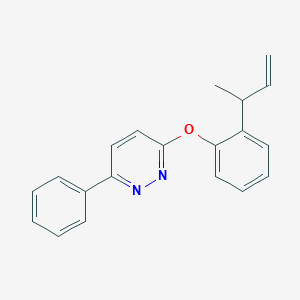
Agn-PC-0nig3J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Chemical Reactions Analysis
Agn-PC-0nig3J undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions can vary, but they often involve the use of strong oxidizing or reducing agents, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-0nig3J has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential applications in drug development and therapeutic treatments. Additionally, in industry, this compound could be utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Agn-PC-0nig3J involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Agn-PC-0nig3J can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with similar molecular structures or functional groups. The specific properties and applications of this compound may differ from these compounds, making it a valuable addition to the field of chemical research.
Properties
CAS No. |
61074-93-9 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-but-3-en-2-ylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-3-15(2)17-11-7-8-12-19(17)23-20-14-13-18(21-22-20)16-9-5-4-6-10-16/h3-15H,1H2,2H3 |
InChI Key |
GGSJXUHLMLONOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
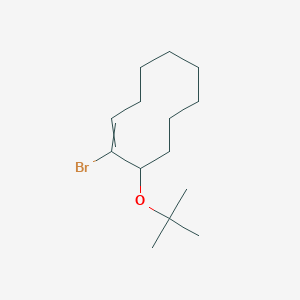
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
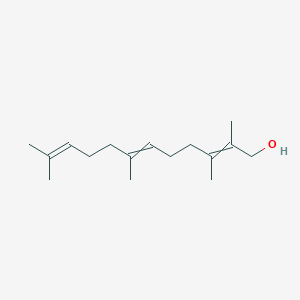
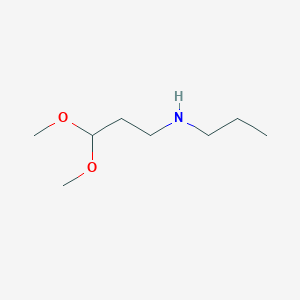

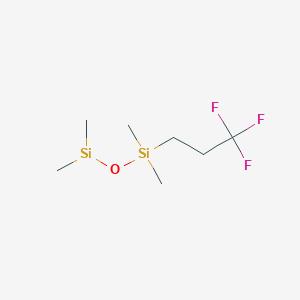
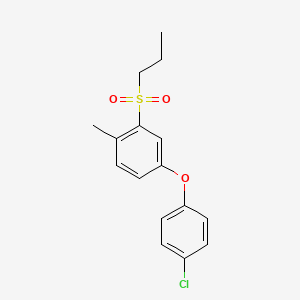
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
